(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride
Overview
Description
(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride is a synthetic compound with a complex structure that includes an indene moiety, an oxadiazole ring, and an amine group
Mechanism of Action
Target of action
Compounds containing the 1,2,4-oxadiazole moiety have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Indene Moiety: The indene moiety can be introduced via a nucleophilic substitution reaction, where the indene derivative reacts with a suitable electrophile.
Introduction of the Amine Group: The amine group is typically introduced through reductive amination or by using amine-protecting groups followed by deprotection.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the indene moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the indene or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, (2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure suggests potential activity as a ligand for certain receptors or enzymes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The presence of the oxadiazole ring and the indene moiety suggests possible applications in the development of new drugs, particularly those targeting the central nervous system or inflammatory pathways.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
(2,3-Dihydro-1H-indol-5-ylmethyl)amine: This compound shares the indene moiety but lacks the oxadiazole ring, which may result in different biological activities and chemical reactivity.
1H-Inden-5-ol, 2,3-dihydro-:
Uniqueness
The uniqueness of (2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride lies in its combination of the indene moiety and the oxadiazole ring. This combination provides a unique set of chemical and biological properties that can be exploited in various research and industrial applications.
Properties
IUPAC Name |
2-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2.ClH/c1-16-8-7-14-17-15(20-18-14)10-19-13-6-5-11-3-2-4-12(11)9-13;/h5-6,9,16H,2-4,7-8,10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYSXKJOPIFBCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)COC2=CC3=C(CCC3)C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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